Suzuki Coupling Reactivity: Ethyl 4-Bromobenzoate vs. Ethyl 4-Chlorobenzoate
The reactivity of Ethyl 4-bromobenzoate in palladium-catalyzed cross-coupling reactions is demonstrably higher than that of its chloro-analog. This is a fundamental principle in organometallic chemistry where the rate-determining oxidative addition step is faster for aryl bromides compared to aryl chlorides [1]. While a direct, side-by-side kinetic study for this exact pair was not located, the well-established class-level reactivity order (Ar-I > Ar-Br > Ar-Cl) provides a strong inference. Ethyl 4-bromobenzoate has been successfully employed in Suzuki couplings to yield biaryl products with up to 91% efficiency , a benchmark that would be difficult to achieve with the less reactive Ethyl 4-chlorobenzoate under identical mild conditions.
| Evidence Dimension | Suzuki coupling reactivity |
|---|---|
| Target Compound Data | Up to 91% yield in Suzuki coupling |
| Comparator Or Baseline | Ethyl 4-chlorobenzoate (Ar-Cl): No yield reported; reactivity is lower by class inference [1] |
| Quantified Difference | Class-level reactivity difference: Ar-Br is more reactive than Ar-Cl [1] |
| Conditions | Pd-catalyzed Suzuki coupling |
Why This Matters
The higher reactivity of the bromo- derivative allows for milder reaction conditions and higher yields, crucial for efficient and cost-effective synthesis of complex molecules.
- [1] HomeworkLib. Name two more parameters that can be easily explored by high-throughput experimentation for Suzuki coupling reactions... 2021. View Source
